2-Butylthiazole-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of BTCA consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, attached to a butyl group and a carboxylic acid group. The structure is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group and the nitrogen in the thiazole ring .Chemical Reactions Analysis
Thiazoles, including BTCA, are known to undergo various chemical reactions. They can participate in donor-acceptor, nucleophilic, and oxidation reactions . The presence of the thiazole ring allows these compounds to exhibit diverse biological activities .Scientific Research Applications
Medicinal Chemistry
Thiazolines and their derivatives hold significant importance in the field of medicinal chemistry due to their promising potential as pharmaceutical agents . They serve as critical scaffolds within numerous natural products, including curacin A, thiangazole, and mirabazole, and play a vital role in a wide array of physiological reactions .
Anti-HIV Activity
Their pharmacological versatility encompasses anti-HIV activities . Researchers have extensively explored and developed analogs of these compounds, uncovering compelling therapeutic properties .
Neurological Applications
Thiazoline-based compounds have shown potential in neurological applications . They have been studied for their effects on the nervous system and the synthesis of neurotransmitters, such as acetylcholine .
Anti-Cancer Activity
These compounds have also been studied for their anti-cancer activities . Their potential as anti-tumor agents has been explored, with some showing promising results .
Antibiotic Activities
Thiazoline-based compounds have been found to have antibiotic activities . They have been used in the development of new antibiotics, contributing to the fight against antibiotic-resistant bacteria .
Anti-Inflammatory Effects
These compounds have shown anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antioxidant Properties
Thiazoline-based compounds have been found to have antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Antimicrobial and Antifungal Activities
Thiazoles have been found to have diverse biological activities, including antimicrobial and antifungal activities . This makes them valuable in the development of new antimicrobial and antifungal drugs .
Future Directions
Mechanism of Action
Target of Action
2-Butylthiazole-4-carboxylic acid, like other thiazole derivatives, is known to exhibit a wide range of biological activities . . Thiazoles are known to interact with various targets, inducing biological effects .
Mode of Action
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
The physico-chemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors .
properties
IUPAC Name |
2-butyl-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCOEVSFYVJQMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CS1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299950 | |
Record name | 2-Butyl-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62657-88-9 | |
Record name | 2-Butyl-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62657-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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